molecular formula C13H28 B13803097 2,7,7-Trimethyldecane

2,7,7-Trimethyldecane

Cat. No.: B13803097
M. Wt: 184.36 g/mol
InChI Key: MMNMSFKIDFVSAF-UHFFFAOYSA-N
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Description

2,7,7-Trimethyldecane is a branched alkane with the molecular formula C13H28 It is a hydrocarbon consisting of a decane backbone with three methyl groups attached at positions 2 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyldecane typically involves the alkylation of decane with methylating agents. One common method is the Friedel-Crafts alkylation, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes. For example, the use of zeolite catalysts in a continuous flow reactor can enhance the yield and selectivity of the desired product. These methods are optimized for large-scale production, ensuring high purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyldecane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of alkanes with fewer carbon atoms.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Shorter-chain alkanes

    Substitution: Halogenated alkanes

Scientific Research Applications

2,7,7-Trimethyldecane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its role in the metabolic pathways of certain microorganisms, particularly in the degradation of hydrocarbons.

    Medicine: Investigated for its potential use as a biomarker in the diagnosis of certain diseases.

    Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyldecane in biological systems involves its interaction with specific enzymes and metabolic pathways. In microorganisms, it is metabolized by enzymes such as monooxygenases and dehydrogenases, leading to the formation of intermediate compounds that are further broken down into simpler molecules. These metabolic pathways are crucial for the biodegradation of hydrocarbons in the environment.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,7-Trimethyldecane
  • 2,3,7-Trimethyldecane
  • 2,6,7-Trimethyldecane

Uniqueness

2,7,7-Trimethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, the position of the methyl groups can influence the compound’s boiling point, solubility, and reactivity. Compared to other trimethyldecanes, this compound may exhibit different behavior in chemical reactions and interactions with biological systems.

Properties

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,7,7-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-10-13(4,5)11-8-7-9-12(2)3/h12H,6-11H2,1-5H3

InChI Key

MMNMSFKIDFVSAF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)CCCCC(C)C

Origin of Product

United States

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